Anticonvulsant Potency: 4-Fluorophenyl-Substituted Analog Achieves 3.6-Fold Lower ED50 than 3-Chlorophenyl Analog
In a class-level comparison using the structurally related N-Mannich base series, the compound bearing a 4-(4-fluorophenyl)piperazin-1-yl-methyl substituent (compound 8) demonstrated an oral ED50 of 7.78 mg/kg in the rat maximal electroshock seizure (MES) test. This represents a 3.6-fold improvement in potency over the 3-chlorophenyl analog (compound 10, ED50 27.93 mg/kg) and a 1.9-fold improvement over the 3,4-dichlorophenyl analog (compound 12, ED50 15.11 mg/kg) [1]. These data indicate that the 4-fluorophenyl substitution pattern is a key potency determinant in this chemotype.
| Evidence Dimension | Anticonvulsant ED50 (MES test in rats, oral administration) |
|---|---|
| Target Compound Data | 7.78 mg/kg (4-(4-fluorophenyl)piperazine-substituted N-Mannich base analog) |
| Comparator Or Baseline | 27.93 mg/kg (3-chlorophenyl analog); 15.11 mg/kg (3,4-dichlorophenyl analog) |
| Quantified Difference | 3.6-fold lower ED50 vs 3-chlorophenyl; 1.9-fold lower vs 3,4-dichlorophenyl |
| Conditions | Maximal electroshock seizure (MES) model in rats; oral administration |
Why This Matters
This class-level evidence demonstrates that the 4-fluorophenyl substitution confers a statistically and pharmacologically meaningful potency advantage in a well-validated anticonvulsant model, supporting its selection for epilepsy-focused research over chloro-substituted analogs.
- [1] Kamiński, K.; Obniska, J.; Chlebek, I.; Liana, P.; Pękala, E. Synthesis and biological properties of new N-Mannich bases derived from 3-methyl-3-phenyl- and 3,3-dimethyl-succinimides. Part V. Eur. J. Med. Chem. 2013, 66, 12–24. View Source
